Confidential-2

Oncology Nucleoside Analog Data Deficiency

Oral peptide GLP-1 agonists require fasting protocols and suffer from variable absorption. Orforglipron (LY3502970) is a synthetic non-peptide GLP-1R biased agonist offering predictable PK. • Oral bioavailability: ~79.1% - no fasting or strict water intake • Signaling bias: G-protein activation; minimal β-arrestin recruitment (reduces desensitization) • Available for R&D: High-purity material for receptor pharmacology studies

Molecular Formula C20H25N5O8
Molecular Weight 463.4 g/mol
Cat. No. B15596014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConfidential-2
Molecular FormulaC20H25N5O8
Molecular Weight463.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H25N5O8/c1-9(26)30-8-14-15(31-10(2)27)16(32-11(3)28)18(33-14)25-17-13(6-22-19(21)23-17)24(20(25)29)7-12-4-5-12/h6,12,14-16,18H,4-5,7-8H2,1-3H3,(H2,21,22,23)/t14-,15-,16-,18-/m1/s1
InChIKeyCOEOROPIBTTYME-YFHUEUNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orforglipron: Non-Peptide Oral GLP-1 Agonist


Confidential-2 is a purine nucleoside analog with the molecular formula C20H25N5O8 and a molecular weight of 463.44 . It is reported to exhibit broad antitumor activity, specifically targeting indolent lymphoid malignancies . The proposed anticancer mechanisms are the inhibition of DNA synthesis and the induction of apoptosis [1].

1
Non-peptide oral GLP-1 receptor agonist probe
2
Suitable for oral bioavailability and absorption research models
3
G-protein biased agonism signaling pathway studies

Orforglipron vs. Semaglutide: Key Differences


For Confidential-2, the concept of 'generic substitution failure' cannot be scientifically assessed due to a complete lack of primary research data. Unlike established purine nucleoside analogs like fludarabine, cladribine, or clofarabine, which have well-characterized differential activity and toxicity profiles derived from clinical and preclinical studies, there is no public, quantitative evidence for Confidential-2. No head-to-head data, no IC50 values, no selectivity panels, and no pharmacokinetic profiles exist in the public domain [1]. Therefore, any attempt to position this compound against a comparator would be purely speculative and not based on verifiable science. The sole public record consists of generic vendor descriptions, making any evidence-based prioritization over a known analog impossible [1].

Orforglipron Oral semaglutide
Non-peptide, biased agonist Peptide-based unbiased agonist; biased signaling profile may not transfer
~79% absolute bioavailability ~1% bioavailability; absorption rules differ, limits direct substitution
G-protein biased, low β-arrestin β-arrestin recruitment present; receptor trafficking may shift

Orforglipron vs. Semaglutide: Phase 3 Trial Results


Superior Glycemic Control vs. Oral Semaglutide

No quantitative data, such as IC50 or EC50 values, could be identified for Confidential-2 in any cellular or biochemical assay. Consequently, a direct or cross-study comparison to standard-of-care purine nucleoside analogs (e.g., fludarabine, cladribine) is not possible. The vendor claims of 'broad antitumor activity' lack the supporting primary research data required for this evidence guide [1].

HbA1c Change
Head-to-head
-2.2% (orforglipron 36 mg) vs -1.4% (semaglutide 14 mg)
Reported endpoint change in T2DM model
ACHIEVE-3 trial; 14–26 weeks
Oncology Nucleoside Analog Data Deficiency

Superior Weight Loss vs. Oral Semaglutide

A key differentiator for nucleoside analogs is their selectivity for malignant over normal cells and their specific off-target effects. No data exists in the public domain regarding the selectivity profile of Confidential-2 against any kinase panel, receptor screen, or other off-target assessment [1]. This information is critical for inferring a potential safety or tolerability advantage over comparators like clofarabine, which has a known toxicity profile.

Weight Loss
Head-to-head
-9.2% (orforglipron) vs -5.3% (semaglutide)
Reported weight endpoint change
Same ACHIEVE-3 trial context
Selectivity Safety Data Deficiency

Weight Loss vs. Danuglipron in Obesity

No pharmacokinetic (PK) data (e.g., Cmax, AUC, half-life, clearance) or in vivo efficacy data from animal models could be located for Confidential-2. Such data is essential for understanding drug-like properties and making cross-study comparisons with analogs like nelarabine or forodesine, which have published PK profiles [1]. The only related search result is a clinical trial record that does not contain any PK parameters or name the compound [2].

≥10% Weight Loss
Cross-study
Up to 75% (orforglipron) vs high discontinuation (danuglipron)
Supports tolerability endpoint comparison
Phase 2 data; danuglipron development discontinued
Pharmacokinetics In Vivo Data Deficiency

Orforglipron: Clinical and Research Applications


Second-Line Oral Option for T2DM

This application is not recommended. The use of Confidential-2 as a tool compound to validate a biological target or pathway is unsupported by any public, quantitative data on its potency, selectivity, or in vivo properties [1]. A tool compound requires a well-defined pharmacological profile to enable interpretation of experimental results, which is entirely absent for this compound.

Weight Management in Obesity

This application is not possible. A comparative study requires the ability to benchmark Confidential-2 against established compounds like fludarabine or cladribine. The lack of any quantifiable biological or chemical data for Confidential-2 precludes its inclusion in a scientifically rigorous comparative study [1].

Biased GLP-1R Agonism & Desensitization

This application is severely limited. While the chemical formula (C20H25N5O8) is known, the complete three-dimensional structure and any specific chemical modifications relative to endogenous nucleosides or other analogs are not described in the public domain. Without this information, Confidential-2 cannot be rationally placed into a SAR study [1].

Application
Selection Property
Validation Focus
T2DM model-response studies
Head-to-head endpoint comparison
HbA1c and body weight endpoint review
Obesity model-response studies
High oral bioavailability research model
Weight-loss responder endpoint review
GLP-1R signaling pathway studies
G-protein biased agonism probe
β-arrestin recruitment and desensitization endpoint review

Technical Documentation Hub

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46 linked technical documents
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